N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
N-(4-Ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative characterized by a central 7H-pyrrolo[2,3-d]pyrimidine scaffold substituted with phenyl groups at positions 5 and 7, and a 4-ethoxyphenylamine moiety at position 2. The ethoxy group (-OCH₂CH₃) on the N4-phenyl ring distinguishes it from analogs with methoxy (-OCH₃), methyl (-CH₃), or halogen substituents. This compound is hypothesized to exhibit biological activity relevant to kinase inhibition or cancer therapy, based on structural similarities to other pyrrolopyrimidines studied in these contexts .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-3-32-23-15-11-21(12-16-23)30-26-25-24(20-7-5-4-6-8-20)17-31(27(25)29-18-28-26)22-13-9-19(2)10-14-22/h4-18H,3H2,1-2H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNYDYZNLKLCAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex heterocyclic compound belonging to the pyrrolopyrimidine class. This compound is characterized by a unique structure that includes a pyrrolo[2,3-d]pyrimidine core with various substituents, specifically an ethoxy group and methylphenyl groups. Its molecular formula is C27H24N4O, with a molecular weight of 420.5 g/mol. The compound has shown significant potential in various biological activities, particularly in cancer therapy and enzyme inhibition.
The biological activity of this compound is primarily linked to its ability to inhibit key enzymes involved in cellular processes:
- Dihydrofolate Reductase (DHFR) : This enzyme is critical for DNA and RNA synthesis. Inhibition of DHFR can lead to apoptosis in cancer cells by disrupting their proliferation pathways.
- Poly(ADP-ribose) Polymerase 1 (PARP-1) : Interaction with PARP-1 affects cellular repair mechanisms and apoptosis, further contributing to its anticancer effects.
Inhibition of Kinases
Research indicates that compounds similar to this compound can act as inhibitors of various kinases:
- Protein Kinase B (PKB/Akt) : This kinase plays a vital role in regulating cell growth and survival. Inhibitors targeting PKB have been shown to suppress tumor growth in vivo .
The compound's structural features allow it to bind selectively to these enzymes, modulating their activity and influencing various biological pathways.
Case Studies and Research Findings
Several studies have evaluated the biological activity of pyrrolopyrimidine derivatives, including this compound:
- Antitumor Activity : In vivo studies demonstrated that derivatives of this class can significantly inhibit the growth of human tumor xenografts in nude mice at tolerable doses. The compounds modulated biomarkers associated with signaling through the PI3K−PKB−mTOR pathway, indicating their potential as anticancer agents .
- Enzyme Inhibition : A comparative analysis of several pyrrolopyrimidine derivatives revealed that specific substitutions on the core structure can enhance their inhibitory potency against DHFR and other kinases. For instance, variations in substitution patterns were shown to affect biological activity significantly .
Summary Table of Biological Activities
| Biological Activity | Target Enzyme/Pathway | Effect |
|---|---|---|
| DHFR Inhibition | Dihydrofolate reductase | Induces apoptosis in cancer cells |
| PARP-1 Interaction | Poly(ADP-ribose) polymerase 1 | Affects cellular repair mechanisms |
| PKB Inhibition | Protein Kinase B | Suppresses tumor growth |
| Antitumor Activity | Various cancer pathways | Modulates signaling pathways |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ primarily in the substituents on the N4-phenyl ring and the 7-position phenyl group. Below is a comparative analysis:
Table 1: Substituent Variations in Selected Pyrrolopyrimidine Derivatives
Key Observations :
- Halogenated derivatives (e.g., 3-chloro in ) exhibit stronger electronic effects, which may improve target binding but could introduce toxicity risks .
Example from :
- Compound 6 (N4-(4-methoxyphenyl)-...) was synthesized with 4-methoxyaniline in 90% yield using CH₂Cl₂/MeOH . The target compound likely follows a similar route with 4-ethoxyaniline.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The ethoxy group increases LogP by ~0.7 compared to methoxy analogs, aligning with its higher hydrophobicity .
- Solubility in aqueous buffers is likely poor for all analogs, necessitating DMSO for biological assays .
Recommendations for Future Research :
- Conduct kinase profiling assays to compare target affinity with methoxy and halogenated analogs.
- Evaluate solubility-enhancing formulations (e.g., nanocrystals) to address poor aqueous solubility.
Q & A
Q. How can high-throughput screening (HTS) platforms improve SAR studies for this compound’s derivatives?
- Methodology : Use fragment-based libraries to systematically vary substituents (e.g., ethoxyphenyl to fluorophenyl). Automated parallel synthesis (e.g., microwave-assisted reactions) accelerates derivative production. Pair with HTS assays (e.g., fluorescence polarization for target engagement) and cheminformatics tools (e.g., Schrödinger’s QikProp) to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
